1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine
Description
1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine is a hydrazine derivative featuring a benzyl group substituted with a difluoromethoxy group at the meta-position and a methoxy group at the para-position. This compound is structurally characterized by its hydrazine (-NH-NH₂) moiety attached to a substituted aromatic ring, which confers unique electronic and steric properties. The difluoromethoxy group enhances metabolic stability compared to methoxy, as fluorine substitution often reduces oxidative degradation in biological systems .
Properties
CAS No. |
1016529-98-8 |
|---|---|
Molecular Formula |
C9H12F2N2O2 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methylhydrazine |
InChI |
InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3 |
InChI Key |
PUBFTHZYHOSSNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route: Condensation of 4-(Difluoromethoxy)aniline with Hydrazine Hydrate
Synthesis of 4-(Difluoromethoxy)aniline Precursor
The synthesis begins with the preparation of 4-(difluoromethoxy)aniline , a key intermediate. A patent by CN103819349A outlines a two-step process:
- Nitrophenol Alkylation :
- 4-Nitrophenol reacts with sodium hydroxide to form sodium 4-nitrophenolate.
- Subsequent treatment with difluorochloromethane (ClCF$$_2$$H) under alkaline conditions yields 4-(difluoromethoxy)nitrobenzene .
- Reaction Conditions : 60–80°C, 8–12 hours, 85–90% yield.
- Nitro Reduction :
Hydrazine Coupling Reaction
The final step involves reacting 4-(difluoromethoxy)aniline with hydrazine hydrate (NH$$2$$NH$$2$$·H$$_2$$O) in the presence of hydrochloric acid (HCl) as a catalyst:
- Mechanism : Nucleophilic substitution where the amine group of hydrazine attacks the benzylic carbon of the aniline derivative.
- Conditions :
- Molar ratio (aniline : hydrazine) = 1 : 1.2–1.5.
- Temperature: 60–80°C.
- Reaction time: 6–8 hours.
- Workup : Neutralization with NaOH, extraction with dichloromethane, and solvent evaporation.
- Yield : 70–75%.
Table 1: Optimization of Hydrazine Coupling
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Hydrazine Equivalents | 1.5 eq | Maximizes conversion |
| Catalyst (HCl) | 10 mol% | Prevents side reactions |
| Solvent | Ethanol | Improves solubility |
| Temperature | 70°C | Balances rate vs. decomposition |
Alternative Method: Reductive Amination of 3-(Difluoromethoxy)-4-methoxybenzaldehyde
Aldehyde Synthesis
An alternative route starts with 3-(difluoromethoxy)-4-methoxybenzaldehyde , synthesized via:
Reductive Amination with Hydrazine
The aldehyde undergoes reductive amination using hydrazine hydrate and sodium cyanoborohydride (NaBH$$_3$$CN):
- Reaction :
$$ \text{RCHO} + \text{NH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHNH}_2 $$ - Conditions :
Table 2: Comparison of Primary vs. Alternative Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Condensation (Route 1) | Higher yield (70–75%) | Requires nitro reduction step |
| Reductive Amination (Route 2) | Shorter synthesis | Lower yield (65–70%) |
Mechanochemical and Solvent-Free Approaches
Recent advances emphasize solvent-free mechanochemical synthesis to improve sustainability:
Analytical Characterization
Key techniques verify product purity and structure:
Challenges and Optimization Strategies
- Byproduct Formation :
- Catalyst Selection :
- Scale-Up Considerations :
Chemical Reactions Analysis
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The difluoromethoxy (-OCF₂H) group in the target compound balances electron withdrawal (via fluorine) with moderate electron donation (via oxygen), contrasting with purely electron-withdrawing groups like -CF₃ or halogens (-Br, -F) .
- Positional Effects : para-Methoxy groups (e.g., ) enhance solubility due to polarity, while meta-substituents (e.g., -OCF₂H in the target compound) may influence steric interactions in synthetic intermediates.
Key Observations :
- The target compound likely follows a route similar to , substituting 3-(difluoromethoxy)-4-methoxybenzyl chloride with hydrazine.
- Yields for hydrazine derivatives are highly dependent on substituent electronic effects; electron-withdrawing groups (e.g., -CF₃) may slow reaction kinetics compared to electron-donating groups (e.g., -OCH₃) .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Antifungal activity in correlates with halogen substituents (-F), suggesting the target compound’s -OCF₂H group could similarly disrupt microbial membranes.
Biological Activity
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine, with the CAS number 1016529-98-8, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other hydrazines known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
The chemical structure of this compound suggests potential interactions with various biological targets. The compound features a difluoromethoxy group and a methoxyphenyl moiety that may influence its reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F2N2O2 |
| Melting Point | 113 °C |
| Boiling Point | 297 °C |
| Polarizability | 20.6 |
| Henry's Law Constant |
Anticancer Activity
Research indicates that certain hydrazine derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results in inhibiting the growth of various cancer cell lines. In particular, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The combination of these compounds with established chemotherapeutic agents like doxorubicin has been shown to enhance their anticancer effects, suggesting a synergistic mechanism of action .
Antimicrobial Activity
Hydrazine derivatives are also recognized for their antimicrobial properties. Studies have reported that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, the antifungal activity of similar hydrazones has been evaluated against Candida albicans, showing effective minimum inhibitory concentrations (MICs) . The potential of this compound in this regard remains to be fully explored but is promising based on its structural characteristics.
Study on Anticancer Properties
A notable study evaluated the cytotoxic effects of various pyrazole derivatives, including those related to hydrazines, against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. The study highlighted that compounds with halogen substitutions showed increased efficacy when used in combination with doxorubicin .
Antimicrobial Evaluation
In another research effort, derivatives of hydrazines were synthesized and tested for antimicrobial activity against a range of bacterial strains. The study found that certain compounds exhibited potent activity against resistant strains, suggesting the potential for developing new antimicrobial agents based on the hydrazine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
